molecular formula C17H15N3O2S B2484379 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034301-02-3

6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2484379
CAS No.: 2034301-02-3
M. Wt: 325.39
InChI Key: FTRPRKBEBMOVFP-UHFFFAOYSA-N
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Description

6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules. Examples are:

Uniqueness

What sets 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of functional groups and ring systems, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(12-1-2-15-16(9-12)23-11-19-15)20-8-5-14(10-20)22-13-3-6-18-7-4-13/h1-4,6-7,9,11,14H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRPRKBEBMOVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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